molecular formula C11H19N3O2S B6642639 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide

Cat. No. B6642639
M. Wt: 257.35 g/mol
InChI Key: YMQJPBVEGJCHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide, also known as CYM-53093, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called TLR4. TLR4 is involved in the inflammatory response and is overactive in many diseases. By inhibiting TLR4, 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide may reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide can reduce inflammation in animal models of inflammatory bowel disease and arthritis. It has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Additionally, 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to the animals being studied. Additionally, 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has been shown to be effective in reducing inflammation and protecting against neurodegeneration in animal models, making it a promising candidate for further development as a therapeutic agent.
One limitation of using 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in treating specific diseases. Additionally, more research is needed to determine the optimal dosage and administration route for 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in humans.

Future Directions

There are several future directions for research on 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide. One area of interest is the potential use of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in treating other inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide and to identify potential drug targets for its use in treating neurodegenerative diseases. Finally, more studies are needed to determine the optimal dosage and administration route for 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in humans.

Synthesis Methods

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide can be synthesized using a multistep process that involves the reaction of cyclobutylmagnesium bromide with 5-methyl-1H-pyrazole-4-carboxaldehyde, followed by the addition of ethanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide in high purity.

Scientific Research Applications

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory properties and has been investigated for its use in treating inflammatory bowel disease and arthritis. Additionally, 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-9-11(7-12-14-9)8-13-17(15,16)6-5-10-3-2-4-10/h7,10,13H,2-6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJPBVEGJCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNS(=O)(=O)CCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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